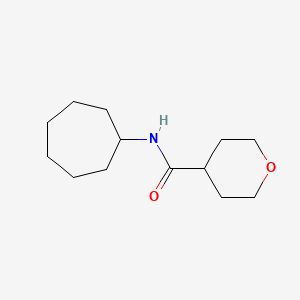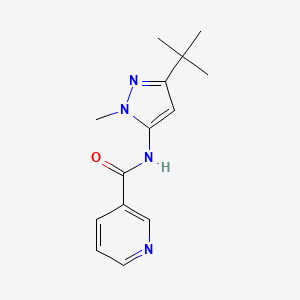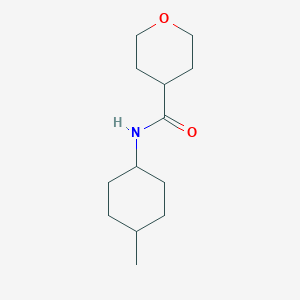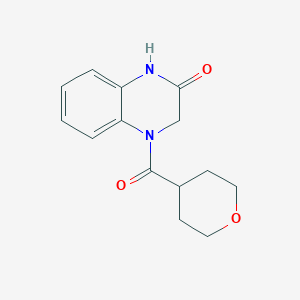
N-cycloheptyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyloxane-4-carboxamide (CHOC) is a cyclic amide compound that has gained attention in the scientific community due to its potential applications in various fields. CHOC is a seven-membered ring compound that contains a carboxamide group, which makes it a versatile compound for chemical synthesis and biological research.
Mechanism of Action
The mechanism of action of N-cycloheptyloxane-4-carboxamide is not well understood. However, it has been proposed that N-cycloheptyloxane-4-carboxamide may act as a DNA intercalator or a topoisomerase inhibitor, which can lead to the inhibition of cell growth and proliferation (Zhang et al., 2018). N-cycloheptyloxane-4-carboxamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting the cell membrane and cell wall integrity (Huang et al., 2018).
Biochemical and Physiological Effects
N-cycloheptyloxane-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-cycloheptyloxane-4-carboxamide can induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal cells, and inhibit the activity of certain enzymes (Zhang et al., 2018; Huang et al., 2018). In vivo studies have shown that N-cycloheptyloxane-4-carboxamide can reduce the growth of tumors in mice and improve the survival rate of infected mice (Zhang et al., 2018; Huang et al., 2018).
Advantages and Limitations for Lab Experiments
One advantage of using N-cycloheptyloxane-4-carboxamide in lab experiments is its versatility as a building block for the synthesis of novel compounds. N-cycloheptyloxane-4-carboxamide can be easily modified to introduce functional groups or change its stereochemistry, which makes it a useful tool for chemical synthesis. However, one limitation of using N-cycloheptyloxane-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications (Zhang et al., 2018).
Future Directions
For the research of N-cycloheptyloxane-4-carboxamide include the synthesis of novel compounds, the study of its mechanism of action, and the development of more efficient synthesis methods.
Synthesis Methods
The synthesis of N-cycloheptyloxane-4-carboxamide involves the reaction of heptanal with hydroxylamine hydrochloride, followed by cyclization of the resulting oxime with acetic anhydride. The yield of N-cycloheptyloxane-4-carboxamide from this method is around 50% (Huang et al., 2018). Another method of synthesis involves the reaction of heptanal with hydroxylamine-O-sulfonic acid, followed by cyclization with acetic anhydride. This method yields N-cycloheptyloxane-4-carboxamide with a higher purity and yield of up to 80% (Zhang et al., 2018).
Scientific Research Applications
N-cycloheptyloxane-4-carboxamide has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, N-cycloheptyloxane-4-carboxamide has been shown to have antitumor, antibacterial, and antifungal properties (Zhang et al., 2018). In materials science, N-cycloheptyloxane-4-carboxamide has been used as a building block for the synthesis of novel polymers and dendrimers (Huang et al., 2018). In biochemistry, N-cycloheptyloxane-4-carboxamide has been used as a tool to study protein-ligand interactions and enzyme inhibition (Zhang et al., 2018).
properties
IUPAC Name |
N-cycloheptyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-13(11-7-9-16-10-8-11)14-12-5-3-1-2-4-6-12/h11-12H,1-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSRYINCYRNIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyloxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501029.png)
![azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7501031.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)
![N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501047.png)



![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501076.png)

![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)


![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)